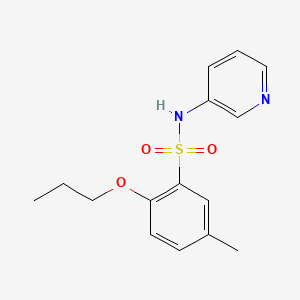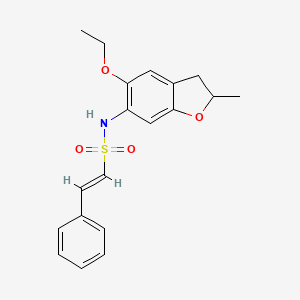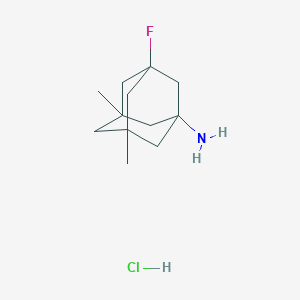![molecular formula C9H7ClF3NO2 B2923343 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanoic acid CAS No. 338422-79-0](/img/structure/B2923343.png)
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanoic acid” is a chemical compound with the CAS Number: 338422-79-0 . It has a linear formula of C9H7ClF3NO2 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMP) and its derivatives, which include “3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanoic acid”, has been a topic of interest in the agrochemical and pharmaceutical industries . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .
Molecular Structure Analysis
The molecular weight of “3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanoic acid” is 253.61 . Its IUPAC name is 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanoic acid . The InChI code is 1S/C9H7ClF3NO2/c10-6-3-5(9(11,12)13)4-14-7(6)1-2-8(15)16/h3-4H,1-2H2,(H,15,16) .
Physical And Chemical Properties Analysis
“3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanoic acid” is a solid substance . The compound is stored at room temperature .
Aplicaciones Científicas De Investigación
Pharmaceutical Development
The trifluoromethyl group in compounds like 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanoic acid is known for its pharmacological significance. This compound can be utilized in the synthesis of various drugs, particularly due to its potential role in enhancing the metabolic stability and bioavailability of pharmaceuticals .
Agrochemical Synthesis
In the agrochemical industry, this compound’s structural motif is valuable for creating herbicides and pesticides. Its trifluoromethyl group is often included in molecules designed to control plant growth and protect crops from pests .
Material Science
The unique properties of the trifluoromethyl group make it a candidate for developing advanced materials. Researchers can explore its application in creating polymers with enhanced durability and chemical resistance .
Catalysis
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanoic acid may serve as a building block in catalysts used for organic synthesis. Its structural features could facilitate various catalytic reactions, potentially improving efficiency and selectivity .
Biological Studies
This compound can be used in biological studies to investigate cell signaling pathways. Its ability to interact with specific receptors or enzymes could shed light on cellular processes and disease mechanisms .
Environmental Chemistry
Researchers might employ 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanoic acid in environmental chemistry to study the degradation of pollutants. Its chemical structure could help in tracing the transformation of organic compounds in the environment .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reagent in chromatography and spectroscopy. Its distinct chemical signature allows for precise measurement and detection in complex mixtures .
Fluorine Chemistry Research
As a fluorinated compound, it is of particular interest in the field of fluorine chemistry. It can be used to explore the effects of fluorination on the physical and chemical properties of organic molecules .
Safety and Hazards
The compound is harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation . Safety precautions include wearing protective gloves, clothing, eye protection, and face protection . If it comes in contact with skin, it should be washed off with plenty of soap and water . Breathing dust, fume, gas, mist, vapors, or spray should be avoided .
Propiedades
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c10-6-3-5(9(11,12)13)4-14-7(6)1-2-8(15)16/h3-4H,1-2H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAQNTURDIPVTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CCC(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2923260.png)
![N-(1'-(tetrahydrofuran-2-carbonyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2923262.png)


![Lithium;5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]-1,3-oxazole-4-carboxylate](/img/structure/B2923268.png)
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-morpholinoethyl)oxalamide](/img/structure/B2923270.png)

![methyl 2-{[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate](/img/structure/B2923273.png)
![[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2923275.png)
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2923276.png)
![2-((1-(4-(azepan-1-ylsulfonyl)benzoyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2923279.png)

![3-[4-Formyl-3-(5-methylfuran-2-yl)pyrazol-1-yl]propanenitrile](/img/structure/B2923282.png)
